1-Phenylpiperidin-4-amine dihydrochloride
Overview
Description
1-Phenylpiperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a crystalline solid that is soluble in various organic solvents but has limited solubility in water . This compound is structurally related to certain psychoactive substances and is primarily used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylpiperidin-4-amine dihydrochloride can be synthesized from N-(tert-Butoxycarbonyl)-4-piperidone. The synthesis involves the following steps :
Starting Material: N-(tert-Butoxycarbonyl)-4-piperidone.
Reaction with Phenylamine: The starting material is reacted with phenylamine in the presence of a suitable catalyst.
Formation of Intermediate: This reaction forms an intermediate compound.
Hydrogenation: The intermediate is then hydrogenated to form 1-Phenylpiperidin-4-amine.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
1-Phenylpiperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenylpiperidin derivatives.
Scientific Research Applications
1-Phenylpiperidin-4-amine dihydrochloride is primarily used as an analytical reference standard in scientific research. It serves as a benchmark for identifying impurities within other chemicals, particularly in the context of synthetic opioids like fentanyl. Additionally, its structural similarity to other pharmacologically active compounds suggests potential research applications in areas such as central nervous system function and ligand design.
Mechanism of Action
The exact mechanism of action of 1-Phenylpiperidin-4-amine dihydrochloride is not extensively documented. its structural similarity to other piperidine derivatives suggests that it may interact with similar molecular targets and pathways. Piperidine derivatives are known to exhibit a wide range of biological activities, including interactions with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Similar Compounds
4-Anilinopiperidine: Structurally similar, used in research for its potential interactions and applications.
N-Phenylpiperidin-4-amine: Another related compound with similar applications in research.
Uniqueness
1-Phenylpiperidin-4-amine dihydrochloride is unique due to its specific structural configuration and the presence of the dihydrochloride salt, which enhances its solubility and stability in various solvents. This makes it particularly useful as an analytical reference standard and in various synthetic applications.
Properties
IUPAC Name |
1-phenylpiperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11;;/h1-5,10H,6-9,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDVAKLVDZXSNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705460 | |
Record name | 1-Phenylpiperidin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082662-38-1 | |
Record name | 1-Phenylpiperidin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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